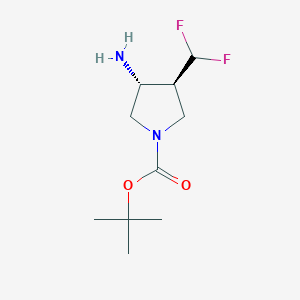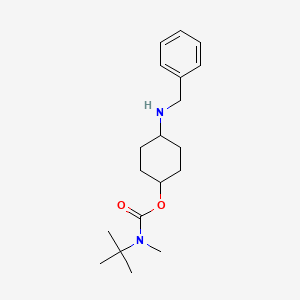
Tert-butyl 4-(benzylamino)cyclohexyl methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(benzylamino)cyclohexyl methylcarbamate is an organic compound with the molecular formula C18H28N2O2. It is known for its unique structure, which includes a tert-butyl group, a benzylamino group, and a cyclohexyl methylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(benzylamino)cyclohexyl methylcarbamate typically involves a multi-step process. One common method includes the reaction of cyclohexylamine with benzyl chloride to form N-benzylcyclohexylamine. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(benzylamino)cyclohexyl methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or the carbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Tert-butyl 4-(benzylamino)cyclohexyl methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(benzylamino)cyclohexyl methylcarbamate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological molecules, while the carbamate moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(aminocyclohexyl)carbamate
- Benzyl 4-(aminocyclohexyl)carbamate
- Cyclohexyl 4-(benzylamino)carbamate
Uniqueness
Tert-butyl 4-(benzylamino)cyclohexyl methylcarbamate is unique due to the presence of both the tert-butyl and benzylamino groups, which confer distinct chemical and biological properties. These structural features differentiate it from similar compounds and contribute to its specific applications and reactivity .
Properties
Molecular Formula |
C19H30N2O2 |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
[4-(benzylamino)cyclohexyl] N-tert-butyl-N-methylcarbamate |
InChI |
InChI=1S/C19H30N2O2/c1-19(2,3)21(4)18(22)23-17-12-10-16(11-13-17)20-14-15-8-6-5-7-9-15/h5-9,16-17,20H,10-14H2,1-4H3 |
InChI Key |
IJLPCGYCLPHPFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C)C(=O)OC1CCC(CC1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


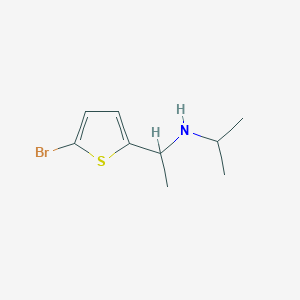
![1-[(2-Bromocyclopentyl)oxy]-4-methylcyclohexane](/img/structure/B13059705.png)
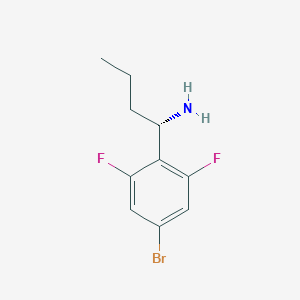
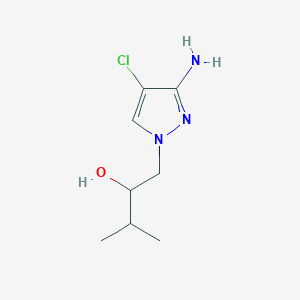




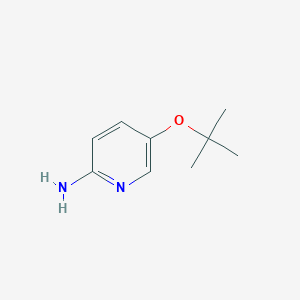
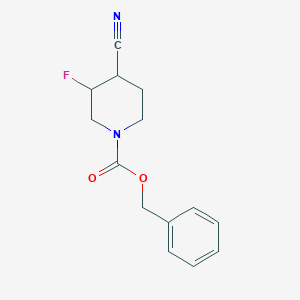
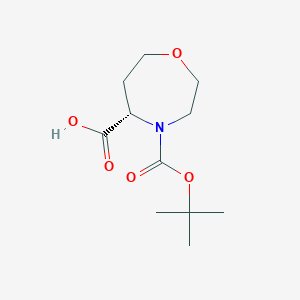
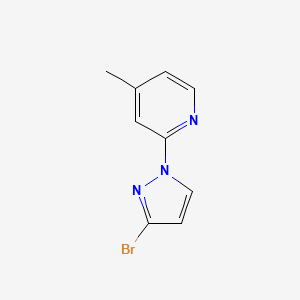
![3-ethyl-5-[(thiophen-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B13059774.png)
